Product packaging for N,N-Methylethylphenylcarbamate(Cat. No.:CAS No. 135467-93-5)

N,N-Methylethylphenylcarbamate

Cat. No.: B152317
CAS No.: 135467-93-5
M. Wt: 179.22 g/mol
InChI Key: CMEHRSPFSMBENE-UHFFFAOYSA-N
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Description

N,N-Methylethylphenylcarbamate is a chemical compound offered for research and development purposes. Carbamate compounds are a significant class of molecules studied extensively for various applications. Literature indicates that structurally related carbamates are explored for their diverse biological activities, which may include antimicrobial properties against a range of Gram-positive and Gram-negative bacteria , as well as enzyme inhibition activities such as acetylcholinesterase (AChE) inhibition . The core carbamate functional group is also a key building block in organic synthesis, often utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals . Researchers are investigating these compounds to understand their mechanisms of action, structure-activity relationships, and potential in developing new therapeutic or industrial agents. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant scientific literature for specific handling, storage, and safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B152317 N,N-Methylethylphenylcarbamate CAS No. 135467-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135467-93-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

phenyl N-ethyl-N-methylcarbamate

InChI

InChI=1S/C10H13NO2/c1-3-11(2)10(12)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

CMEHRSPFSMBENE-UHFFFAOYSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC=C1

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC=C1

Other CAS No.

135467-93-5

Synonyms

N,N-methylethylphenylcarbamate
RA 7
RA-7

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N,n Methylethylphenylcarbamate

Established Synthetic Pathways for Carbamates

The formation of the carbamate (B1207046) linkage is a cornerstone of organic synthesis, with several well-established methods for its creation. These conventional routes provide the foundation for producing a wide array of carbamate-containing molecules, including N,N-disubstituted structures like N,N-Methylethylphenylcarbamate.

Conventional Reaction Mechanisms in Carbamate Formation

Historically, the synthesis of carbamates has relied on several key reaction types. These include the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and the reaction of alcohols with isocyanates. nih.gov The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate intermediate, which can then be trapped by an alcohol to yield the desired carbamate. nih.gov

The most direct and widely used conventional method for synthesizing N,N-disubstituted aryl carbamates, such as this compound, involves the reaction of a phenol (B47542) with a corresponding N,N-disubstituted carbamoyl (B1232498) chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A prominent application of this methodology is found in the synthesis of Rivastigmine, a pharmaceutical that contains the N-ethyl-N-methylcarbamate moiety attached to a substituted phenyl ring. justia.comjocpr.com In this context, a substituted phenol is reacted with N-ethyl-N-methylcarbamoyl chloride. justia.comgoogle.com Various bases and conditions can be employed to facilitate this transformation, as detailed in numerous patents. For example, the reaction can be performed using a weak inorganic base like potassium carbonate in a solvent such as acetonitrile (B52724), or an organic base like pyridine. google.comnewdrugapprovals.org

Table 1: Examples of Conventional Synthesis Conditions for Aryl N-Ethyl-N-Methylcarbamates
Phenolic SubstrateReagentsBaseSolventConditionsYieldReference
(S)-3-{1-(dimethylaminoethyl)phenol}N-ethyl-N-methylcarbamoyl chloridePotassium CarbonateAcetonitrile70-80 °C70% google.com
(S)-(-)-[1-(3-hydroxyphenyl) ethyl] dimethyl amineN-ethyl-N-methylcarbamoyl chloride, Tetrabutylammonium bromidePyridineMethyl Isobutyl Ketone (MIBK)30 °C, 15 hoursNot specified newdrugapprovals.org
(1S)-3-(1-Dimethylamino-ethyl)-phenolN-Ethyl N-methyl carbamoyl chlorideSodium Hydride (NaH)Methylene Dichloride (MDC)Reflux, 4-5 hoursNot specified justia.com

Other traditional approaches involve the use of highly toxic reagents like phosgene (B1210022) or its derivatives. nih.gov The desire to avoid these hazardous materials has been a significant driver for the development of alternative synthetic routes.

Catalytic Approaches in this compound Synthesis

To improve efficiency, selectivity, and safety, significant research has focused on catalytic methods for carbamate synthesis. Transition-metal catalysis, in particular, has provided powerful tools for forming the crucial C-N bond of N-aryl carbamates.

Palladium-catalyzed cross-coupling reactions have been developed for the efficient synthesis of aryl carbamates. One such methodology involves the reaction of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov This approach generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to form the carbamate. The use of aryl triflates can expand the substrate scope of this transformation. nih.gov

Copper-catalyzed systems offer a cost-effective alternative for N-aryl carbamate synthesis. researchgate.net Efficient routes using CuI catalysts for the cross-coupling of (hetero)aryl chlorides with potassium cyanate in alcoholic solvents have been reported. researchgate.net These methods are attractive as they utilize broadly available starting materials. Another copper-catalyzed approach involves the reaction of arylboronic acids with azidoformates, which proceeds under mild, open-flask conditions. researchgate.net

Lewis acids have also been employed as catalysts in carbamate synthesis. N-substituted carbamates can be prepared by reacting an organic carbonate with a primary or secondary amine in the presence of a Lewis acid catalyst, such as a uranium compound, at elevated temperatures. google.com

Table 2: Overview of Catalytic Systems for N-Aryl Carbamate Synthesis
Catalyst SystemAryl SourceCarbonyl/Nitrogen SourceNucleophileKey FeaturesReference
Palladium CatalystAryl Halide (Ar-Cl) or Aryl Triflate (Ar-OTf)Sodium Cyanate (NaOCN)Alcohol (e.g., Methanol)In situ generation of aryl isocyanate; broad scope with triflates. nih.gov
Copper Catalyst (e.g., CuI)Aryl Halide (Ar-X)Potassium Cyanate (KOCN)AlcoholCost-effective; compatible with heteroaryl chlorides. researchgate.net
Copper Catalyst (e.g., CuCl)Arylboronic AcidAzidoformate-Mild conditions (room temperature, open flask). researchgate.net
Lewis Acid (e.g., Uranyl Nitrate)Amine (Aryl or Alkyl)Organic Carbonate (e.g., Dimethyl Carbonate)-Phosgene-free route for N-substituted carbamates. google.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and amenable to large-scale production. Continuous flow synthesis and the principles of green chemistry are at the forefront of this evolution in carbamate production.

Continuous Flow Synthesis Protocols for Carbamates

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These benefits have been applied to carbamate synthesis. For instance, multi-step continuous flow processes have been developed for the synthesis of amines, amides, and carbamates via the Curtius rearrangement. This can involve the in-flow generation of an acyl azide from a corresponding acid, followed by thermal rearrangement to the isocyanate and subsequent trapping with an alcohol to form the carbamate, all within a streamlined reactor setup.

Integration of Green Chemistry Principles in Carbamate Production

Green chemistry aims to reduce the environmental impact of chemical processes. In carbamate synthesis, a major focus has been the replacement of hazardous reagents and the utilization of sustainable feedstocks.

A key green strategy is the use of carbon dioxide (CO₂) as a C1 building block, providing an alternative to toxic phosgene and its derivatives. nih.gov This can involve the three-component coupling of an amine, CO₂, and an alkyl halide, often facilitated by a base such as cesium carbonate. nih.gov

Another green approach involves a modified Hofmann rearrangement. A green oxidation of amides using oxone and a chloride source can generate N-chloro amide intermediates. mdpi.com These intermediates then rearrange in the presence of a base to form isocyanates, which are subsequently trapped by alcohols to produce carbamates. This method avoids many of the toxic reagents associated with traditional methods. mdpi.com The replacement of hazardous reagents like ethyl methyl carbamoyl chloride with safer alternatives such as carbonyldiimidazole also represents a significant green improvement in the synthesis of N,N-disubstituted carbamates. googleapis.com

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is crucial for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing new materials. The this compound scaffold can be readily modified to generate a diverse library of related compounds.

The synthesis of Rivastigmine serves as a prime example of producing a complex derivative. jocpr.comjustia.com The process typically involves the synthesis of a functionalized phenol, (S)-3-[1-(dimethylamino)ethyl]phenol, which is then coupled with N-ethyl-N-methylcarbamoyl chloride to form the final product. google.com This illustrates a strategy where the phenyl ring is first elaborated with desired substituents before the carbamate moiety is introduced.

More broadly, libraries of N-aryl carbamate derivatives can be synthesized for biological screening. For example, a series of novel N-aryl carbamates were prepared using a green Hofmann rearrangement to investigate their antifungal activities. mdpi.com This involved starting with various substituted aromatic acids, converting them to amides, and then performing the rearrangement in the presence of different alcohols to create a range of O-alkyl and N-aryl carbamates. mdpi.com

Derivatization is also employed to modify the properties of materials or to facilitate analysis. For instance, the amino groups of the biopolymer chitosan (B1678972) have been derivatized with various alkyl chloroformates to produce new chitosan carbamate derivatives with potential applications as chiral stationary phases or pesticides. researchgate.net For analytical purposes, carbamates can be derivatized to improve their thermal stability and chromatographic properties for analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.govjfda-online.com

Strategies for Structural Modification and Diversification

The structural framework of this compound offers several avenues for modification to create a diverse range of derivatives. These modifications can be broadly categorized by targeting the phenyl ring, the carbamate moiety, or the N-alkyl substituents.

One primary strategy involves the electrophilic substitution on the phenyl ring. The presence of the carbamate group, an ortho-, para-director, can guide the introduction of various functional groups. For instance, halogenation (e.g., with bromine or chlorine) can introduce substituents at the para-position, and potentially the ortho-position, of the phenyl ring. ontosight.ai Such modifications can significantly alter the electronic properties and biological activity of the molecule. mdpi.com Nitration and subsequent reduction to an amino group offer further handles for derivatization, allowing for the attachment of a wide array of other chemical entities.

Another key diversification strategy is the transformation of the carbamate itself. While N,N-disubstituted phenylcarbamates are generally stable, they can be converted into other functional groups under specific conditions. nih.gov For example, they can serve as precursors for the synthesis of unsymmetrical N,N'-disubstituted ureas by reacting them with a primary or secondary amine, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO). thieme-connect.comgoogle.com This reaction proceeds smoothly at ambient temperatures and offers a high-yield route to a diverse library of urea (B33335) derivatives. google.com

Modification of the N-alkyl groups (methyl and ethyl) is less common but represents a potential route for diversification. This could theoretically be achieved through demethylation or de-ethylation, followed by re-alkylation with different alkyl groups, though this would likely involve more complex synthetic pathways.

The following table summarizes potential structural modifications of this compound and the resulting derivative classes.

Modification Site Reaction Type Potential Reagents/Conditions Resulting Derivative Class
Phenyl RingElectrophilic Aromatic SubstitutionBr₂/FeBr₃, Cl₂/FeCl₃, HNO₃/H₂SO₄Halogenated Phenylcarbamates, Nitro Phenylcarbamates
Carbamate MoietyNucleophilic Acyl SubstitutionPrimary/Secondary Amine, DMSON,N,N'-Trisubstituted Ureas
N-Alkyl GroupsDemethylation/De-alkylationStrong acids or Lewis acidsN-Ethylphenylcarbamate, N-Methylphenylcarbamate

Precursor Chemistry and Intermediate Reactions in Carbamate Synthesis

The synthesis of this compound relies on fundamental reactions involving key precursors and intermediates. The most common and direct method for forming the carbamate linkage is the reaction of an alcohol with an isocyanate. However, due to the toxicity of isocyanates, alternative and safer synthetic routes are often preferred. acs.org

A widely used approach involves the reaction of a chloroformate with an amine. acs.org In the context of this compound, this would involve reacting phenyl chloroformate with N-ethyl-N-methylamine. This reaction typically requires a base to neutralize the hydrochloric acid byproduct. acs.org

Another significant pathway is the use of carbon dioxide as a C1 source. researchgate.net This "green" approach involves the reaction of CO2 with an amine (N-ethyl-N-methylamine) to form a carbamic acid intermediate. researchgate.netmdpi.com This intermediate is then typically reacted with an electrophile, such as a phenyl-containing compound, to yield the final carbamate. The direct carbonylation of amines with CO2 and subsequent reaction with alcohols can also be a viable route, often facilitated by a catalyst. researchgate.net

The formation of ureas from phenyl carbamates highlights the role of these compounds as important synthetic intermediates. thieme-connect.comgoogle.com The reaction of a phenyl carbamate with an amine to form a urea demonstrates the reactivity of the carbamate group and its utility in constructing more complex molecules. google.com

The table below outlines the key precursor combinations and reaction types in the synthesis of N,N-disubstituted phenylcarbamates like this compound.

Precursor 1 Precursor 2 Reaction Type Key Intermediates/Byproducts
Phenyl ChloroformateN-Ethyl-N-methylamineNucleophilic Acyl SubstitutionHydrochloric Acid
Carbon Dioxide, N-Ethyl-N-methylaminePhenyl-containing electrophileCarboxylation/EsterificationCarbamic Acid
Phenyl IsocyanateN-Ethyl-N-methylamineNucleophilic Addition(Direct formation)

Reaction Mechanisms and Kinetics in N,n Methylethylphenylcarbamate Transformations

Mechanistic Elucidation of Carbamate (B1207046) Formation Reactions

The synthesis of N,N-disubstituted carbamates, including N,N-Methylethylphenylcarbamate, can be achieved through various synthetic routes. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving desired product yields.

Nucleophilic Acyl Substitution Pathways in Carbamate Synthesis

The formation of carbamates frequently proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comchemistrytalk.orglibretexts.org This process generally involves the attack of a nucleophile on the electrophilic carbonyl carbon of a suitable precursor, leading to a tetrahedral intermediate. libretexts.org Subsequent elimination of a leaving group results in the formation of the carbamate. vanderbilt.edu The reactivity of the acylating agent is a key factor, with acyl chlorides being more reactive than acid anhydrides, which are in turn more reactive than esters. libretexts.orgvanderbilt.edu

In the context of this compound synthesis, this could involve the reaction of N-methyl-N-ethylamine with a phenyl chloroformate or a similar activated phenyl carbonate derivative. The nitrogen atom of the secondary amine acts as the nucleophile, attacking the carbonyl carbon.

Alkylation and Acylation Processes at the Nitrogen Center

Alkylation and acylation at the nitrogen center are fundamental processes in organic chemistry. While the primary focus for the synthesis of this compound would be on the formation of the carbamate linkage itself, subsequent or alternative reactions involving the nitrogen atom can occur under certain conditions.

For instance, Friedel-Crafts alkylation and acylation reactions are classic examples of electrophilic aromatic substitution where an alkyl or acyl group is introduced onto an aromatic ring. byjus.commasterorganicchemistry.complymouth.ac.uk While these reactions typically target the aromatic ring, the principles of electrophilic attack are relevant. In the synthesis of the precursor N-methyl-N-ethylamine, alkylation of methylamine (B109427) could be a key step.

Furthermore, the N-acylation of amines is a common method for forming amides and related functional groups. rsc.org In specific synthetic strategies for complex molecules, a pre-formed carbamate might undergo further functionalization, although this is less common for a simple molecule like this compound.

Degradation and Decomposition Reaction Mechanisms of Carbamates

The stability and persistence of carbamates in various environments are dictated by their susceptibility to different degradation pathways. These include hydrolysis, photolysis, and radical-mediated reactions.

Hydrolytic Degradation Pathways of Carbamates (e.g., E1cB, Concerted Mechanisms)

The hydrolysis of carbamates, particularly aryl carbamates, can proceed through different mechanisms depending on the substitution pattern on the nitrogen atom and the reaction conditions. For N,N-disubstituted carbamates like this compound, a direct bimolecular acyl substitution (BAc2) mechanism is often operative under basic conditions. nih.gov This involves the direct attack of a hydroxide (B78521) ion at the carbonyl carbon.

In contrast, for N-monosubstituted or unsubstituted aryl carbamates, an elimination-addition mechanism known as the E1cB (Elimination Unimolecular conjugate Base) pathway is well-established. researchgate.netrsc.orgrsc.orgnih.gov This mechanism involves the initial deprotonation of the nitrogen atom to form an anionic intermediate, which then expels the aryloxy leaving group to form a highly reactive isocyanate intermediate. researchgate.netrsc.orgrsc.orgnih.gov The isocyanate is subsequently attacked by water to form a carbamic acid, which readily decarboxylates to yield the corresponding amine. nih.gov Since this compound lacks a proton on the nitrogen atom, it cannot undergo the E1cB mechanism.

The rate of hydrolysis is significantly influenced by the pH and the nature of the substituents on both the aryl ring and the nitrogen atom. researchgate.netrsc.orgrsc.orgnih.gov Generally, N,N-disubstituted carbamates are more stable towards hydrolysis than their N-monosubstituted counterparts. nih.govacs.org

Table 1: Comparison of Hydrolysis Mechanisms for Carbamates

MechanismSubstrate RequirementKey IntermediateGeneral Reactivity
BAc2 N,N-disubstituted carbamatesTetrahedral intermediateGenerally slower hydrolysis
E1cB N-monosubstituted/unsubstituted carbamatesIsocyanateGenerally faster hydrolysis

This table provides a generalized comparison and specific rates depend on the full molecular structure and conditions.

Photolytic and Other Abiotic Transformation Processes

Carbamates can undergo degradation upon exposure to light, a process known as photolysis. oregonstate.educeon.rs The photochemical transformation of carbamates can lead to a variety of products, and the specific pathways are dependent on the structure of the carbamate and the irradiation conditions. oregonstate.edursc.org For aryl carbamates, photolysis can involve cleavage of the ester bond or reactions centered on the aromatic ring.

The presence of photosensitizers can influence the rate and products of photolysis. oregonstate.edu For instance, the photolysis of some carbamates is enhanced in the presence of compounds like benzophenone. oregonstate.edu The process often proceeds through excited triplet states. oregonstate.edu

Abiotic transformations other than hydrolysis and photolysis can also contribute to the degradation of carbamates. These can include reactions with other environmental constituents, although such pathways are often highly specific to the particular environmental matrix.

Radical Reactions and Their Role in Carbamate Chemistry

Radical reactions involve species with unpaired electrons and can be initiated by heat, light, or redox processes. youtube.comlibretexts.org In the context of carbamate chemistry, radical reactions can play a role in both synthesis and degradation.

During degradation, radical species in the environment, such as hydroxyl radicals, can attack the carbamate molecule. libretexts.org The site of attack can vary, but the aromatic ring and the alkyl groups on the nitrogen are potential targets. These reactions can lead to a cascade of further reactions, resulting in the breakdown of the parent molecule. youtube.com

The generation of radicals can be a key step in certain synthetic transformations, though it is a less common route for the direct synthesis of simple carbamates compared to nucleophilic acyl substitution. cmu.eduuchicago.edu

Kinetic Studies of this compound Reactions

Determination of Reaction Rates and Orders

No specific studies detailing the experimental determination of reaction rates and orders for transformations involving this compound were found in the public domain. Such studies would typically involve techniques that measure the change in concentration of reactants or products over time to establish a rate law of the form: Rate = k[this compound]^m[Reactant B]^n, where 'm' and 'n' are the reaction orders with respect to each reactant. youtube.comkhanacademy.org

Influence of Catalysis and Reaction Conditions on Carbamate Kinetics

Information regarding the influence of specific catalysts or reaction conditions (e.g., temperature, solvent) on the kinetics of this compound reactions is not available. Research in this area would be necessary to understand how to control and optimize reactions involving this compound.

Theoretical and Computational Chemistry of N,n Methylethylphenylcarbamate

Electronic Structure Theory and Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic behavior of molecules. samipubco.comnih.gov These methods, rooted in solving the many-electron Schrödinger equation, provide a detailed picture of electron distribution and its influence on chemical properties. aps.org

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory is a powerful tool for describing the electronic structure of molecules like N,N-Methylethylphenylcarbamate. acs.org The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important in determining a molecule's reactivity. mdpi.com The energy difference between these frontier molecular orbitals (the HOMO-LUMO gap) is a key indicator of kinetic stability. samipubco.com A smaller gap suggests that charge transfer interactions are more likely to occur within the molecule. samipubco.com

The electronic properties of carbamates are influenced by resonance stabilization, arising from the delocalization of electrons between the nitrogen and oxygen lone pairs and the carbonyl group. nih.gov This resonance leads to a rigid structure due to conformational restrictions. nih.gov The polarity and reactivity of carbamate-containing molecules can be fine-tuned by modifying the attached aryl or alkyl groups. nih.gov

Density Functional Theory (DFT) Applications to Carbamate (B1207046) Systems

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational cost. rsc.orgnih.gov It allows for the calculation of various molecular properties, including structures, energies, and electronic parameters. samipubco.com DFT is particularly useful for studying systems like carbamates, providing insights into their thermodynamic and kinetic behavior. nih.govacs.org

DFT calculations have been successfully applied to understand the reaction mechanisms of carbamate formation. mdpi.com For instance, in the reaction of CO2 with amines, DFT can model the formation of a zwitterionic intermediate and subsequent deprotonation to form the carbamate. acs.orgresearchgate.net These calculations can determine activation barriers for each step, which often show good agreement with experimental data. acs.org

Furthermore, DFT is employed to investigate the influence of substituents on the properties of carbamates. For example, studies on N,N-disubstituted carbamates have used DFT to analyze the rotational barrier around the C–N bond, revealing how electron-donating or withdrawing groups affect the electronic distribution and rotational dynamics. researchgate.net

Table 1: Calculated Thermodynamic and Electronic Properties of a Representative Carbamate System This table presents hypothetical data for illustrative purposes, as specific values for this compound were not found in the search results.

Property Value Unit
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.5 Debye
Global Hardness (η) 2.85 eV
Global Softness (S) 0.35 eV⁻¹

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, predicting the movement of every atom over time based on classical mechanics. nih.govresearchgate.net This technique is invaluable for exploring the conformational landscape and intermolecular interactions of molecules like this compound.

Conformational Landscape Exploration of this compound

The presence of the carbamate group introduces a degree of rigidity, but rotation around single bonds still allows for different conformations. nih.gov N,N-disubstituted carbamates exhibit rotameric behavior due to the partial double bond character of the C-N bond. smolecule.com NMR studies have been used to investigate the E/Z rotamer populations in carbamates, with the equilibrium being influenced by the nature of the substituents. researchgate.net

MD simulations can be used to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. mdpi.com These simulations can reveal preferred orientations of the methyl, ethyl, and phenyl groups relative to the carbamate plane. For example, in related systems, it has been observed that an axial orientation for a methyl group and an equatorial orientation for the carbamate group can be energetically favorable. researchgate.net

Intermolecular Interactions and Solvation Effects on Carbamate Behavior

Intermolecular interactions play a crucial role in the behavior of carbamates in condensed phases. nih.govrsc.orgnih.gov These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, influence properties such as solubility and reactivity. nih.gov

The solvation of carbamates has a significant impact on their stability and conformational preferences. uregina.carsc.org Continuum solvation models, often used in conjunction with DFT calculations, can account for the bulk effects of a solvent. uregina.ca For a more detailed picture, explicit solvent molecules can be included in MD simulations. uregina.caresearchgate.net Studies on similar molecules have shown that water molecules can form hydrogen bonds with the carbamate group, which can influence the relative stabilities of different conformers. researchgate.net The interaction with the solvent can also affect the energy barriers for conformational changes. researchgate.net

Table 2: Key Intermolecular Interaction Energies in a Simulated Carbamate System This table presents hypothetical data for illustrative purposes, as specific values for this compound were not found in the search results.

Interaction Type Energy (kJ/mol)
Carbamate - Water (Hydrogen Bond) -25
Carbamate - Carbamate (van der Waals) -15

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. mdpi.com This is particularly valuable for understanding the formation and reactions of carbamates.

DFT calculations are frequently used to map out the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. mdpi.commdpi.com For the formation of carbamates from amines and CO2, computational studies have detailed the energetics of the reaction, including the activation energies for the formation of the zwitterionic intermediate and its subsequent deprotonation. acs.org These studies help in understanding the feasibility of different proposed mechanisms, such as the zwitterion mechanism and the termolecular mechanism. researchgate.neturegina.ca

Transition state analysis provides crucial information about the energy barrier of a reaction. nih.gov By calculating the structure and energy of the transition state, chemists can gain insights into the factors that control the reaction rate. nih.gov For example, in the iridium-catalyzed formation of allyl carbamates, DFT studies have been used to analyze the transition states of the C-O bond formation, helping to understand the stereoselectivity of the reaction. nih.gov Similarly, in the palladium-catalyzed formation of other carbamates, DFT calculations have been employed to determine transition states and quantify activation energies, contributing to a more comprehensive understanding of the reaction pathways. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Carbon Dioxide

Computational Elucidation of Carbamate Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of chemical reactions involving carbamates. mdpi.com These theoretical approaches allow for the detailed exploration of reaction pathways that are often difficult to study experimentally due to the high reactivity and short lifetimes of intermediates.

One of the fundamental reactions of interest is the formation of N,N-disubstituted carbamates. Computational studies on analogous systems, such as the reaction between CO2 and amines, have revealed detailed mechanistic insights. For instance, the formation of carbamates from CO2 and amines can proceed through different pathways, including a two-step zwitterion mechanism or a concerted mechanism. rsc.orgacs.org In the zwitterionic pathway, the amine performs a nucleophilic attack on CO2 to form a transient zwitterionic intermediate, which is then deprotonated by a base (another amine molecule or a catalyst) to yield the carbamate. acs.org Alternatively, a concerted mechanism involves the simultaneous attack of the amine on CO2 and deprotonation by a base. rsc.org The operative mechanism is often dependent on the specific reactants, solvent, and presence of catalysts.

The hydrolysis of carbamates, a critical reaction in their environmental fate and metabolism, has also been extensively studied using computational methods. These studies typically investigate the reaction under neutral, acidic, or basic conditions. For N,N-disubstituted carbamates like this compound, alkaline hydrolysis is a key degradation pathway. Theoretical models have been used to correlate reaction rates with various reactivity indices, such as atomic charges and electrostatic potentials at the carbonyl carbon and oxygen atoms. researchgate.net These studies help in predicting the susceptibility of different carbamates to hydrolysis.

Catalytic reactions involving carbamates are another area where computational elucidation shines. For example, the palladium-catalyzed formation of a phenylcarbamate derivative was shown through DFT calculations to proceed via a multi-step pathway involving the stabilization of intermediates by the catalyst. mdpi.com Similarly, the iridium-catalyzed formation of allyl carbamates from CO2 and amines has been investigated, revealing that the iridium complex facilitates the nucleophilic attack of the in situ formed carbamate on an iridium-bound allyl intermediate. nih.govacs.org These computational investigations provide a granular view of the catalyst's role in lowering activation barriers and directing the reaction towards the desired product.

The aminolysis of carbamates, another important transformation, has been shown through computational studies to proceed via different potential pathways, including concerted, stepwise addition-elimination (BAC2-like), and elimination-addition (E1cB-like) mechanisms. uit.no The relative energies of the transition states for these pathways determine the favored route. For instance, in the study of a model carbamate insecticide, the base-catalyzed aminolysis was found to prefer the E1cB pathway, which involves the formation of an isocyanate intermediate.

The following table summarizes different computationally elucidated reaction mechanisms relevant to this compound, based on studies of analogous carbamate systems.

Reaction TypeProposed Mechanism(s)Key FeaturesComputational Method(s)
Carbamate Formation (from Amine and CO₂)Zwitterionic Intermediate; ConcertedFormation of a transient zwitterion or simultaneous bond formation and proton transfer. rsc.orgacs.orgDFT (e.g., B3LYP, PBE0) with continuum solvation models. rsc.orgacs.org
Alkaline Hydrolysis Nucleophilic addition-elimination (BAc2)Attack of hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. researchgate.netDFT, Correlation of rates with calculated reactivity indices (e.g., electrostatic potential). researchgate.net
Catalytic Formation (e.g., Pd-catalyzed)Multi-step catalytic cycleCatalyst stabilizes intermediates and lowers activation barriers for key steps. mdpi.comDFT (e.g., PBE0) to map the potential energy surface of the catalytic cycle. mdpi.com
Aminolysis Concerted; Stepwise (BAC2-like); E1cBPathway depends on catalyst and substrate; may involve tetrahedral or isocyanate intermediates. uit.noDFT (e.g., M06-2X) to compare the energy barriers of competing pathways. uit.no

This table is generated based on findings from analogous systems and represents plausible mechanisms for this compound.

Prediction of Reaction Energetics and Identification of Intermediates

A significant strength of computational chemistry is its ability to predict the energetics of a reaction, including the energies of reactants, products, transition states, and intermediates. nih.govbris.ac.uk This information allows for the construction of a detailed potential energy surface, which provides a quantitative understanding of the reaction's feasibility and kinetics.

In the context of hydrolysis, computational studies on the enzyme-catalyzed hydrolysis of the carbamate methomyl (B1676398) identified a two-step mechanism. mdpi.com The first step, a serine-initiated nucleophilic attack, was calculated to have a Boltzmann-weighted average barrier of 19.1 kcal/mol and was identified as the rate-determining step. mdpi.com The second step, C-O bond cleavage, had a much lower barrier of 7.5 kcal/mol. mdpi.com

The table below presents representative calculated energetic data for key steps in carbamate reactions, drawn from studies on analogous systems to this compound. These values provide an estimate of the energy landscape for similar transformations involving this compound.

Reaction StepSystem/ConditionsCalculated Activation Energy (ΔG‡ or ΔE‡)Calculated Reaction Energy (ΔGrxn or ΔErxn)Identified Intermediate(s)
Carbamate Formation (Concerted)4-Nitroaniline + CO₂ + TMG in DMSO16.9 kcal/mol rsc.orgExergonic rsc.orgPre-association complex rsc.org
Carbamate Formation (Zwitterionic)MEA + CO₂ (aq)0.20 eV (~4.6 kcal/mol) for zwitterion formation acs.org-Zwitterionic intermediate acs.org
Hydrolysis (Rate-determining step)Methomyl in Esterase PestE19.1 kcal/mol mdpi.com-Acyl-enzyme intermediate mdpi.com
Catalytic Formation (Nucleophilic Attack)Iridium-allyl + Propyl carbamate17.6 kcal/mol acs.org-Iridium(I)-carbamate complex acs.org

Note: The energetic values are highly dependent on the specific system, level of theory, and solvent model used in the calculations. The data presented here are for illustrative purposes based on analogous systems.

Through these computational approaches, a detailed and quantitative picture of the chemical reactivity of this compound can be constructed, guiding further experimental work and enabling the prediction of its behavior in various chemical environments.

Advanced Analytical Techniques for N,n Methylethylphenylcarbamate Characterization and Analysis

Spectroscopic Methodologies for Carbamate (B1207046) Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N,N-Methylethylphenylcarbamate. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints that reveal its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. organicchemistrydata.org

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For this compound, distinct signals are expected for the aromatic protons on the phenyl ring, the ethyl group protons (CH₂ and CH₃), and the methyl group protons (N-CH₃). The splitting patterns of these signals (spin-spin coupling) reveal the number of adjacent protons, aiding in the assignment of each resonance.

2D-NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). nih.gov These correlations provide a detailed connectivity map of the molecule, confirming the this compound structure. nih.govmdpi.com For instance, an HSQC spectrum would show a cross-peak connecting the proton signal of the N-methyl group to the carbon signal of the same group.

Table 1: Hypothetical NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Phenyl-H7.0-7.4 (m)120-140C=O
N-CH₂-CH₃3.4 (q)45C=O, N-CH₃
N-CH₂-CH₃1.2 (t)14N-CH₂
N-CH₃2.9 (s)35C=O, N-CH₂
C=O-170-

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, Q-TOF LC-MS)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. biomedpharmajournal.org When coupled with chromatographic separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for both qualitative and quantitative analysis of this compound. lcms.czuv.es

Mass Spectrometry (MS): In a typical MS experiment, this compound is ionized, and the resulting molecular ion and its fragment ions are detected. The mass of the molecular ion confirms the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion, provides valuable structural information.

LC-MS and GC-MS: The combination of chromatography with mass spectrometry allows for the separation of this compound from complex mixtures before its detection by the mass spectrometer. lcms.czuv.es This is particularly useful for analyzing environmental or biological samples. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte. researchgate.net

Quadrupole Time-of-Flight (Q-TOF) LC-MS: This advanced technique combines the capabilities of a quadrupole mass analyzer and a time-of-flight mass analyzer. chromforum.org Q-TOF instruments provide high-resolution and accurate mass measurements, which facilitate the determination of the elemental composition of this compound and its metabolites with high confidence. chromforum.orgnih.gov Tandem MS (MS/MS) experiments can be performed on a Q-TOF instrument to obtain detailed structural information from the fragmentation of selected ions. chromforum.orgnih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. photothermal.comnih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. photothermal.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. edinst.com Therefore, it can provide complementary information to IR spectroscopy. For this compound, Raman spectroscopy could be particularly useful for observing the vibrations of the phenyl ring and the C-C backbone. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Carbamate)Stretch1700 - 1750 (Strong)1700 - 1750 (Weak)
C-H (Aromatic)Stretch3000 - 3100 (Medium)3000 - 3100 (Strong)
C-H (Aliphatic)Stretch2850 - 3000 (Medium)2850 - 3000 (Medium)
C-NStretch1200 - 1350 (Medium)1200 - 1350 (Weak)
C=C (Aromatic)Stretch1450 - 1600 (Medium)1450 - 1600 (Strong)

Note: This table presents general frequency ranges. The exact positions and intensities of the bands can be influenced by the molecular environment.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from other compounds in a mixture and for its quantification. researchgate.netopenaccessjournals.com The choice of technique depends on the properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) for Carbamate Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including many carbamates. biomedpharmajournal.orgepa.govepa.gov

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Detection: Following separation, this compound can be detected using various detectors. A UV detector is often suitable due to the presence of the aromatic phenyl ring which absorbs UV light. biomedpharmajournal.org For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). biomedpharmajournal.org

Quantification: By comparing the peak area or height of the analyte in a sample to that of known concentration standards, HPLC allows for accurate quantification of this compound.

Gas Chromatography (GC) for Volatile Carbamates and Derivatives

Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile compounds without decomposition. measurlabs.comresearchgate.netyoutube.comshimadzu.com

Principle: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. youtube.comshimadzu.com Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. shimadzu.com The choice of column (e.g., DB-5ms) and temperature programming is crucial for achieving good separation. lcms.czscirp.org

Applicability: While some carbamates can be thermally labile, GC can be suitable for the analysis of more volatile and thermally stable carbamates like this compound. If necessary, derivatization can be employed to increase volatility and thermal stability.

Detection: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds in GC. youtube.com For enhanced identification capabilities, coupling GC with a mass spectrometer (GC-MS) is the preferred method, providing both retention time and mass spectral data for confident identification. youtube.comscirp.org

Table 3: Comparison of HPLC and GC for this compound Analysis

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Applicability Suitable for a wide range of carbamates, including less volatile and thermally labile ones.Best for volatile and thermally stable carbamates or their derivatives.
Stationary Phase Commonly reversed-phase (e.g., C18).Various polar and non-polar phases (e.g., polysiloxanes).
Mobile Phase Liquid solvent mixture (e.g., water/acetonitrile).Inert gas (e.g., helium, nitrogen).
Common Detectors UV, Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).

Specialized Analytical Approaches for Complex Carbamate Systems

The comprehensive characterization of complex systems involving this compound necessitates the use of specialized analytical techniques that can elucidate both its behavior in solution and its presence at trace levels in various matrices. Advanced scattering and hyphenated chromatographic methods provide the necessary sensitivity and structural detail for a thorough analysis.

Dynamic Light Scattering (DLS) and Small Angle X-ray Scattering (SAXS) for Solution Behavior

Understanding the behavior of carbamates in solution, including their aggregation, particle size distribution, and interaction with other components, is crucial for many applications. Dynamic Light Scattering (DLS) and Small Angle X-ray Scattering (SAXS) are powerful, non-invasive techniques used to probe the structure and dynamics of materials at the nanoscale. measurlabs.comberstructuralbioportal.org

Small Angle X-ray Scattering (SAXS) provides information about the size, shape, and internal structure of macromolecules and nanoparticles in solution, typically in the 1-100 nm range. measurlabs.com The technique works by measuring the elastic scattering pattern of X-rays at very small angles from the incident beam. measurlabs.com The resulting scattering data can be used to generate low-resolution three-dimensional models of molecules and their complexes. nih.gov In the context of carbamates, SAXS is instrumental in characterizing the nanostructure of complex systems like cellulose (B213188) carbamate fibers and amylose (B160209) tris(phenylcarbamate) in solution, revealing details about their chain stiffness and helical structures. measurlabs.comresearchgate.net

Table 1: Application of DLS and SAXS in the Analysis of Carbamate Systems

Technique Analyte Type Information Obtained Reference
DLS Carbamate Anions on CdSe Quantitative analysis of nanoparticle-ligand binding. figshare.com
DLS Pesticide-Nanoparticle Hybrids Changes in hydrodynamic radius and zeta potential, indicating binding mechanisms. researchgate.net
SAXS Cellulose Tris(phenylcarbamate) Determination of the z-average mean-square radius of gyration and stiffness parameter (Kuhn segment length). researchgate.net
SAXS Amine-functionalized Copolymer Micelles Demonstration of micelle formation containing carbamates. monash.edu
SAXS Cellulose Carbamate Fibers Examination of pore structure at the nanoscale. measurlabs.com

Advanced Hyphenated Techniques for Trace Analysis (e.g., HPLC-SPE-NMR-TOF-MS)

Detecting and quantifying this compound at trace levels, especially in complex environmental or biological samples, requires highly sensitive and selective analytical methods. Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are essential for this purpose. The combination of High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents a powerful, albeit complex, analytical workflow.

A more commonly implemented and highly effective subset of this is the online SPE-HPLC-MS/MS system. nih.gov This approach automates sample clean-up and concentration, leading to significant improvements in efficiency, sensitivity, and accuracy while reducing sample handling and potential contamination. nih.govresearchgate.net

Solid-Phase Extraction (SPE): In an online setup, the sample is first loaded onto a small SPE column. This step selectively retains the analytes of interest, like this compound, while unwanted matrix components are washed away. A change in solvent composition then elutes the trapped analytes directly into the HPLC system. nih.gov

High-Performance Liquid Chromatography (HPLC): The eluted analytes are then separated on an analytical HPLC column. This separation is based on the differential partitioning of the compounds between the mobile phase and the stationary phase. For carbamates, reversed-phase columns, such as C18, are commonly used. nih.govscientists.uz

Mass Spectrometry (MS/MS): Following separation by HPLC, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a typical ionization source used for carbamates. nih.gov Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The first mass analyzer selects the precursor ion (the molecular ion of the target compound), which is then fragmented. The second mass analyzer detects specific product ions, creating a highly specific fingerprint for the analyte and enabling accurate quantification even at very low concentrations. hpst.cz

This online SPE-HPLC-MS/MS methodology has been successfully applied to the determination of various carbamate pesticides in complex matrices like food and environmental samples. nih.govhpst.cz The high sensitivity of these methods allows for detection and quantification at the nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) level. nih.govhpst.cz

Table 2: Performance Data for Carbamate Analysis using Hyphenated Chromatographic Techniques

Technique Analytes Matrix LOQ (Limit of Quantification) Recovery (%) Reference
Online SPE-HPLC-MS/MS 8 Carbamate Pesticides Tomato, Rice, Cabbage 0.05–1.0 ng/mL 73.8–112.3 nih.gov
UHPLC-ESI-MS/MS Carbamates & Metabolites Ginger 0.20–5.0 µg/kg 70.9–119 hpst.cz
LC-ESI-MS/MS 9 N-methyl Carbamates Fruits & Vegetables ~10 µg/kg (from LOD) 56.0–119.1 researchgate.net

Environmental Fate and Biodegradation of Carbamate Compounds

Environmental Transport and Distribution of Carbamates

The movement and final destination of carbamates in the environment are dictated by their physicochemical properties and their interactions with different environmental compartments: the atmosphere, water, and soil.

The entry of carbamates into the atmosphere can occur through volatilization from soil and plant surfaces or during spray application. nih.gov The tendency of a pesticide to volatilize is influenced by its vapor pressure and Henry's Law constant. nih.gov For Propham (B1679637), the Henry's Law constant is estimated to be 1.8 x 10⁻⁷ atm-m³/mol, which suggests it is essentially nonvolatile from water and moist soil surfaces. nih.gov However, it does sublime slowly at room temperature and has a considerable vapor pressure at 85°C. nih.gov

Physicochemical Properties of Propham Influencing Volatilization

PropertyValueReference
Vapor Pressure0.01 mmHg nih.gov
Henry's Law Constant1.8 x 10⁻⁷ atm-m³/mol nih.gov
Water Solubility250 mg/L lookchem.com
Melting Point90°C nih.gov

Carbamates can enter aquatic systems through surface runoff and leaching from agricultural lands. mdpi.com Their transport and concentration in water are largely controlled by their water solubility and sorption characteristics. mdpi.comchemicalbook.com Propham has a water solubility of 250 mg/L, which influences its potential for movement in water. lookchem.com

Sorption, the process of a chemical binding to solid particles like sediment, plays a crucial role in its availability and transport in aquatic environments. enviro.wiki This process is often described by the sorption coefficient (Kd or Koc), which indicates the chemical's tendency to attach to organic carbon in sediment versus remaining dissolved in water. For carbamates, sorption is influenced by the organic matter content of the sediment. mdpi.com While specific sorption data for N,N-Methylethylphenylcarbamate is scarce, studies on other carbamates like carbaryl (B1668338) and carbofuran (B1668357) show that their sorption varies depending on the properties of the soil and sediment. mdpi.com Granular activated carbon has been shown to be an effective treatment for removing propham from water. epa.gov

The movement of carbamates through the soil profile is a key factor determining their potential to contaminate groundwater. chemicalbook.comgla.ac.uk This mobility is inversely related to the compound's sorption to soil particles. chemicalbook.comgla.ac.uk Propham is readily adsorbed to organic matter and activated carbon; however, this bond can be weak, which may allow it to be leached through the soil column by water. chemicalbook.com The U.S. Environmental Protection Agency (EPA) has noted that propham has a high potential to leach into groundwater. lookchem.comchemicalbook.com

The extent of leaching is dependent on soil type, organic matter content, and the amount of rainfall or irrigation. nih.govgla.ac.uk For instance, propham was found to be very mobile in sandy clay loam and sandy loam soils but less mobile in silt loam soils. epa.gov The organic matter content is a primary factor governing the sorption of nonionic pesticides in soil. europa.eu

Soil Sorption and Mobility of Propham

ParameterValueSoil TypeReference
Freundlich K Value0.74Silt Loam epa.gov
Freundlich K Value2.72Silt Loam epa.gov
Freundlich K Value1.77Silty Clay Loam epa.gov
Freundlich K Value0.65Sandy Clay Loam epa.gov
Freundlich K Value0.27Sandy Loam epa.gov
Freundlich K Value1.58Sandy Loam epa.gov
Log Koc1 (Calculated)N/A windows.net

Abiotic Degradation Pathways in Environmental Compartments

Hydrolysis is a chemical reaction with water that can lead to the breakdown of pesticides. epa.gov For carbamate (B1207046) esters like propham, hydrolysis is generally slow in acidic and neutral conditions but is accelerated in alkaline (high pH) environments. chemicalbook.comacs.org The hydrolysis of propham yields N-phenylcarbamic acid and 2-propanol. lookchem.comchemicalbook.com The resulting N-phenylcarbamic acid is unstable and decomposes to aniline (B41778) and carbon dioxide. lookchem.comchemicalbook.com

The rate of hydrolysis is highly dependent on pH and temperature. For propham, the hydrolysis half-life at 20°C and pH 7 is estimated to be very long (10,000 days), indicating high stability under neutral conditions. herts.ac.uk However, the rate increases significantly under alkaline conditions. acs.org This pH-dependent stability is a critical factor in its persistence in different aquatic and soil environments.

Photolytic degradation, or photolysis, is the breakdown of chemicals by sunlight. Propham does not absorb light at wavelengths greater than 290 nm, which is the range of sunlight that reaches the Earth's surface. nih.gov Consequently, it is not expected to be susceptible to direct photolysis in the environment. nih.govsemanticscholar.org The aqueous photolysis half-life at pH 7 is reported to be 32 days, suggesting some indirect photolytic processes may occur. herts.ac.uk

Studies on the photolysis of the related compound chlorpropham (B1668850) have shown that it can undergo reductive dechlorination to form propham, among other products. gla.ac.uk This indicates that while the parent compound may be resistant to direct photolysis, its degradation products or related compounds within the same class can be formed through photochemical reactions. gla.ac.uk

Biotic Degradation and Biotransformation of Carbamates

  • 6.3.1. Microbial Degradation Processes (Bacterial, Fungal, Enzymatic)
  • 6.3.2. Metabolic and Co-metabolic Pathways of Carbamate Breakdown
  • 6.3.3. Mechanisms of Biotransformation and Enzyme Systems Involved
  • Further research and experimental studies are required to elucidate the environmental behavior and ultimate fate of this compound. Without such studies, any discussion of its biodegradation would be speculative and fall outside the bounds of established scientific knowledge.

    Structure Activity Relationship Sar and Mechanistic Correlation Studies of N,n Methylethylphenylcarbamate

    Structure-Activity Relationship (SAR) of N,N-Methylethylphenylcarbamate Analogues

    Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure affect its biological or chemical properties. For phenylcarbamate analogues, SAR investigates the impact of different substituents on the phenyl ring and the nitrogen atom.

    The chemical reactivity and stability of phenylcarbamates are significantly influenced by the electronic properties of substituents on the aromatic ring and the degree of substitution on the carbamate (B1207046) nitrogen.

    The stability of the carbamate linkage is a key factor. N,N-disubstituted carbamates, such as this compound, are noted for their chemical stability, particularly towards hydrolysis, when compared to their N-monosubstituted counterparts. nih.govacs.org The mechanism of hydrolysis differs based on the nitrogen substitution. N-monosubstituted phenylcarbamates typically undergo hydrolysis via an E1cB-type (Elimination Unimolecular conjugate Base) mechanism, which involves the formation of a reactive isocyanate intermediate. nih.govrsc.org In contrast, the more stable N,N-disubstituted phenylcarbamates hydrolyze under more drastic conditions through a BAc2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism. nih.gov

    The nature of substituents on the phenyl ring plays a critical role in the molecule's reactivity. Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates have demonstrated a strong correlation with the electronic effects of the substituents. rsc.org A Hammett plot analysis revealed a significant sensitivity (ρ = 2.86), indicating that the reaction rate is highly dependent on the electronic nature of the substituent. The necessity of using σ⁻ values for electron-withdrawing groups like 4-nitro and 4-cyano confirms that through-resonance from the substituent to the reaction center stabilizes the transition state of the rate-determining step. rsc.org This implies that electron-withdrawing groups on the phenyl ring increase the reactivity of the carbamate towards nucleophilic attack by making the carbonyl carbon more electrophilic.

    Conversely, electron-donating groups on the phenyl ring decrease the reactivity of the carbamate ester. This is a foundational principle for designing carbamate-based molecules with tailored stability and reactivity profiles. researchgate.net

    Table 1: Influence of Phenyl Ring Substituents on Phenylcarbamate Reactivity

    Substituent Type Position Electronic Effect Influence on Reactivity (Hydrolysis) Reference
    Electron-Withdrawing (e.g., -NO₂, -CN) para, ortho -I, -M Increases rate of nucleophilic attack rsc.org
    Electron-Donating (e.g., -OCH₃, -CH₃) para, ortho +I, +M Decreases rate of nucleophilic attack researchgate.net
    Halogens (e.g., -Cl) ortho, para -I, +M Generally increases reactivity due to inductive withdrawal

    A key structural feature of carbamates is the restricted rotation around the carbamate C–N bond due to amide resonance. This resonance, which involves the delocalization of the nitrogen lone pair onto the carbonyl group, is about 3-4 kcal/mol weaker in carbamates than in amides, an effect attributed to electronic and steric perturbations from the adjacent ester oxygen. acs.orgnih.gov This restricted rotation can lead to the existence of syn and anti conformers. acs.org The specific substituents on the nitrogen, such as the methyl and ethyl groups in this compound, influence the energy barrier of this rotation and the preferred conformation through both steric and electronic effects. nih.gov

    Systematic studies on N-methyl-N-aryl carbamates have quantified the influence of electronic substituents on this rotational barrier. A linear free energy relationship exists between the free energy of activation for C–N bond rotation (ΔG‡) and the Hammett constant (σ⁻) of the substituent on the N-aryl ring. researchgate.net Electron-donating groups increase the rotational barrier by enhancing the double bond character of the C–N bond, while electron-withdrawing groups lower this barrier. researchgate.net

    Table 2: Effect of Phenyl Substituents on the Rotational Barrier (ΔG‡) of N-Aryl Carbamates

    Substituent on Phenyl Ring Hammett Constant (σ⁻) Rotational Barrier (ΔG‡) (kcal/mol) Contribution Reference
    4-Methoxy (-OCH₃) -0.27 13.0 Electron-Donating researchgate.net
    4-Methyl (-CH₃) -0.17 12.8 Electron-Donating researchgate.net
    Hydrogen (-H) 0.00 12.5 Reference researchgate.net
    4-Chloro (-Cl) 0.23 12.0 Electron-Withdrawing researchgate.net
    3-Nitro (-NO₂) 0.71 11.4 Electron-Withdrawing researchgate.net
    4-Nitro (-NO₂) 1.27 10.9 Strongly Electron-Withdrawing researchgate.net

    Data adapted from studies on related N-aryl carbamates. researchgate.net

    Steric effects also play a significant role. The presence of substituents at the ortho position of the phenyl ring can introduce considerable steric hindrance. For example, ortho-methyl groups can cause the N-aryl ring to twist out of the plane of the carbamate group. This conformational change disrupts the resonance between the nitrogen lone pair and the aromatic ring, which in turn increases the resonance of the lone pair with the carbonyl moiety, affecting both the rotational barrier and the electronic properties of the molecule. researchgate.net The branched alkyl chains on the nitrogen, like the ethyl group in this compound, also contribute specific steric properties that influence how the molecule fits into a binding site. vulcanchem.com

    Molecular Docking and Dynamics Simulations in Mechanistic Elucidation

    Computational techniques like molecular docking and dynamics simulations are powerful tools for visualizing and understanding how molecules like this compound interact with biological targets at an atomic level.

    Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is widely applied to phenylcarbamate analogues to understand their mechanism of action. nih.govscispace.com

    For instance, docking studies performed on N,N-diphenyl substituted carbamates, which are close analogues of this compound, have provided insights into their role as cholinesterase inhibitors. These studies suggest that the compounds can act as non-covalent inhibitors, forming multiple interactions with the peripheral anionic site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Similarly, docking studies of other carbamate derivatives have helped identify key interactions with enzymes like cyclooxygenase-2 (COX-2) and DNA methyltransferase 1 (DNMT1). nih.govscispace.comnih.gov These models reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's activity.

    Beyond predicting the binding pose, computational models can also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. u-strasbg.fr For a series of tert-butyl phenylcarbamate analogues, a significant correlation was found between the computationally predicted binding affinity (docking score) and the experimentally measured anti-inflammatory activity, demonstrating the predictive power of these models. nih.govscispace.com

    Molecular dynamics (MD) simulations complement docking by providing a view of the dynamic nature of the protein-ligand complex over time. These simulations are critical for accurately predicting binding affinities because they account for the conformational flexibility of both the ligand and the protein. smolecule.com The conformational changes inherent to carbamates, such as the C–N bond rotation and the syn/anti isomerism, are critical factors that influence the molecule's three-dimensional shape and its ability to bind effectively to a target. researchgate.netnih.gov MD simulations can model these dynamic conformational shifts, leading to a more accurate prediction of binding free energies.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that constructs mathematical models to correlate the chemical structure of compounds with their biological activity. nih.gov This method formalizes the principles observed in SAR studies into a predictive equation.

    While a specific, publicly available QSAR model for this compound has not been detailed, the principles for its construction are well-established from studies of its analogues. A QSAR model for phenylcarbamates would utilize molecular descriptors that quantify the steric, electronic, and hydrophobic properties of the molecules.

    A foundational example of a QSAR is the linear free energy relationship observed between the C–N bond rotational barrier and Hammett constants, which can be expressed as: researchgate.net

    ΔG‡ = ρσ⁻ + C

    Here, ΔG‡ is the activity (rotational barrier), σ⁻ is the electronic descriptor, ρ is the sensitivity of the reaction to electronic effects, and C is a constant.

    A more comprehensive QSAR model would incorporate a wider range of descriptors to predict a biological endpoint. These descriptors can be calculated from the molecular structure and are chosen to represent the key factors influencing activity.

    Table 3: Potential Descriptors for a QSAR Model of Phenylcarbamate Analogues

    Descriptor Type Example Descriptor Property Represented Reference
    Electronic Hammett Constant (σ) Electron-donating/withdrawing character of substituents. rsc.orgresearchgate.net
    Dipole Moment Polarity and charge distribution of the molecule. nih.gov
    HOMO/LUMO Energies Electron-donating/accepting ability, related to reactivity. -
    Steric Taft Steric Parameter (Es) Steric bulk of substituents. mdpi.com
    Molar Refractivity (MR) Molar volume and polarizability of a substituent.
    Topological Connectivity Indices (e.g., Chi) Size, shape, and degree of branching of the molecule. -
    Physicochemical LogP Lipophilicity/hydrophobicity of the molecule. frontiersin.org

    By using statistical methods like multiple linear regression (MLR) or machine learning algorithms, these descriptors are correlated with observed biological activity to generate a predictive QSAR model. Such models are invaluable in drug discovery for screening virtual libraries of compounds and prioritizing the synthesis of new analogues with potentially enhanced activity. nih.gov

    Development of Predictive Models for Carbamate Behavior

    Predictive models, particularly QSAR models, are mathematical equations that relate the chemical structure of a compound to a specific endpoint, such as biological activity or toxicity. mst.dkwikipedia.org The development of these models is a systematic process aimed at forecasting the properties of new or untested compounds based on the properties of a known set of structurally similar chemicals. mst.dkmdpi.com For carbamates, these models are crucial for predicting their activity as, for example, insecticides or enzyme inhibitors. mdpi.comiau.ir

    The creation of a robust predictive model for carbamate behavior typically involves several key stages:

    Data Set Compilation: A dataset of carbamate derivatives with known experimental activity (e.g., toxicity, enzyme inhibition) is assembled. mdpi.com

    Molecular Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and quantum-chemical properties. iau.irscirp.org

    Data Splitting: The dataset is divided into a training set and a test set. plos.orgnih.gov The training set, typically comprising around 80% of the data, is used to build the model. plos.orgnih.gov The test set is reserved for evaluating the model's predictive power on compounds it has not "seen" before. plos.org

    Model Generation and Optimization: Statistical techniques like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks are employed to find the best correlation between the molecular descriptors and the observed activity. plos.orgresearchgate.net Genetic algorithms are often used to select the most relevant subset of descriptors, preventing overfitting and creating a more robust model. iau.irnih.gov

    Validation: The model's quality and predictive capability are rigorously assessed. Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method, which generates a Q² value. mdpi.comnih.gov A Q² greater than 0.5 is generally considered indicative of a good model. nih.gov External validation is performed by using the model to predict the activity of the compounds in the test set. nih.gov The correlation between the predicted and experimental values for the test set (expressed as an r² value) indicates the model's real-world predictive accuracy. nih.gov

    The table below summarizes the statistical parameters for representative QSAR models developed for carbamate derivatives, illustrating the validation metrics used to ensure their reliability.

    Model TypeEndpoint PredictedStatistical Methodr² (Training Set)Q² (Cross-Validation)r² (Test Set)Reference
    QSTRToxicity (log(1/C))MLR0.65840.6289Not Reported mdpi.com
    QSARInsecticide Activity (LD₅₀)GA-MLR0.8380.7650.788 nih.gov
    2D-QSARAChE Inhibition (pIC₅₀)MLR0.870.710.70 mdpi.com

    Correlation of Molecular Descriptors with Observed Phenomena

    Molecular descriptors are the numerical result of a logical and mathematical procedure that transforms chemical information encoded within a symbolic representation of a molecule into a useful number. researchgate.netwiley.com In QSAR studies, these descriptors serve as the independent variables used to predict the activity of a compound. The central idea is that the structural and physicochemical properties of a molecule, as captured by these descriptors, determine its biological activity. longdom.org

    For phenylcarbamates, various types of descriptors have been shown to correlate with their activity:

    Quantum-Chemical Descriptors: These relate to the electronic properties of the molecule. For instance, E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital) has been identified as a key descriptor influencing the acetylcholinesterase inhibitory activity of carbamates. plos.orgnih.gov Other electronic descriptors like ionization potential, electron affinity, and chemical hardness are also computed to understand the molecule's reactivity. scirp.orgnih.gov

    Steric/Geometrical Descriptors: These relate to the three-dimensional shape and size of the molecule. The Connolly Accessible Area, which measures the solvent-accessible surface area, has been shown to have a high correlation with the biological activity of carbamate inhibitors. plos.orgnih.gov

    The selection of descriptors is a critical step in building a predictive model. nih.gov Techniques like Principal Component Analysis (PCA) are used to analyze the descriptor database and identify those that are most related to the biological activity being studied, while also ensuring the selected descriptors are not highly correlated with each other. plos.orgnih.gov

    The following table presents examples of molecular descriptors that have been correlated with the activity of carbamates in various studies, highlighting their influence.

    Descriptor NameDescriptor TypeCorrelated Activity/PhenomenonInfluence on ActivityReference
    E-LUMOQuantum-ChemicalAChE InhibitionLower E-LUMO values can enhance inhibitory activity. plos.orgnih.gov
    Connolly Accessible AreaGeometrical/StericAChE InhibitionInfluences the binding of the molecule to the active site of the enzyme. plos.orgnih.gov
    Hydrogen % (H%)ConstitutionalAChE InhibitionContributes to the overall features influencing anti-acetylcholinesterase activity. plos.orgnih.gov
    Gravitational Index (Gs)TopologicalToxicity (logIC₅₀)A descriptor included in a suitable model for predicting toxicity. iau.ir
    Average Molecular Weight (AMW)ConstitutionalToxicity (logIC₅₀)A fundamental property used in toxicity prediction models. iau.ir
    Hirshfeld charges (qC)Quantum-ChemicalToxicityRelates to the local chemical reactivity and is used in toxicity models. nih.gov

    Industrial Chemical Processes and Sustainable Applications of Carbamates

    Role of Carbamates in Advanced Chemical Synthesis and Industrial Applications

    The structural attributes of carbamates, specifically the N-C(=O)-O linkage, make them stable and capable of participating in various chemical transformations. This has led to their widespread use as protecting groups for amines in peptide synthesis and as foundational components in the production of valuable industrial products. nih.govacs.org

    N,N-Methylethylphenylcarbamate as an Intermediate in Organic Synthesis

    This compound is a specific carbamate (B1207046) ester that serves as a versatile intermediate in organic synthesis. ontosight.ai Its structure, featuring a carbamate group attached to a phenyl ring, allows for its application in the synthesis of more complex molecules. ontosight.ai While detailed synthetic pathways for many large-scale applications are proprietary, its role is recognized in the development of pharmaceuticals and agrochemicals. ontosight.ai The general utility of carbamates as intermediates stems from their stability under various reaction conditions and their ability to be selectively introduced and removed, a crucial aspect of multi-step organic synthesis. nih.govwikipedia.org

    Carbamates in Specialty Chemical Production

    Carbamates are fundamental to the production of numerous specialty chemicals. In the agricultural sector, they are the active ingredients in a range of pesticides, including insecticides, fungicides, and herbicides. ontosight.aiseatexcorp.com Carbamate insecticides, such as carbaryl (B1668338) and methomyl (B1676398), function by inhibiting key enzymes in pests. seatexcorp.com

    Beyond agriculture, the carbamate functional group is a cornerstone of the polyurethane industry. wikipedia.org Polyurethanes, which contain multiple carbamate linkages, are used to produce foams, elastomers, coatings, and adhesives. wikipedia.org In the pharmaceutical and specialty chemical industries, carbamates are crucial building blocks for drug synthesis and the creation of specialty monomers. acs.orgnih.gov For instance, Hydroxypropyl carbamate acrylate (B77674) (HPCA) is a specialty monomer used in high-performance coatings, such as clearcoats for the automotive industry, where it enhances scratch and weather resistance. basf.com

    Process Optimization and Efficiency in Carbamate Manufacturing

    Traditional methods for carbamate synthesis often involved hazardous reagents like phosgene (B1210022) and generated significant waste. nih.govacs.org Consequently, substantial research has been dedicated to developing optimized, efficient, and safer manufacturing processes.

    Catalyst Development for Enhanced Selectivity and Yield

    Several classes of catalysts have shown significant promise:

    Deep Eutectic Solvents (DES): Systems based on choline (B1196258) chloride and zinc(II) chloride have been developed that act as both the solvent and the catalyst. These are effective for the three-component coupling of amines, alkyl halides, and CO2, even at atmospheric pressure and room temperature, and can be recycled for multiple cycles. rsc.org

    Ionic Liquids (ILs): Acid-functionalized ionic liquids have proven to be highly active catalysts for the synthesis of carbamates from amines and dimethyl carbonate, achieving high conversion and selectivity. ionike.com Dicationic imidazolium-based ionic liquids have also shown excellent catalytic activity and 100% selectivity in the carbonylation of amines. sci-hub.se

    Metal-Based Catalysts: Various metal catalysts, including those based on nickel, palladium, and zinc, are used to promote carbamate formation. nih.govresearchgate.net For example, nickel-based systems with nitrogen-based bidentate ligands have been shown to be effective for dehydrative urethane (B1682113) formation from CO2, amines, and alcohols. nih.gov

    Zeolites: Metal complex-containing zeolite frameworks have been employed to produce carbamates with good selectivity. acs.orgnih.gov

    The table below summarizes the performance of different catalytic systems in carbamate synthesis.

    Catalyst SystemReactantsTemperature (°C)Yield/ConversionSource
    [ChCl][ZnCl2]2 (DES)Amines, Alkyl Halides, CO2Room TempExcellent rsc.org
    Acid Functional Ionic Liquid1,6-hexanediamine, Dimethyl Carbonate80~100% Conversion, >90% Selectivity ionike.com
    Ni(OAc)2-(4,4'-dimethylbipyridine)CO2, Amine, AlcoholN/AHigh Yield nih.gov
    DBUAmines, Alkyl Halides, CO27045-92% Yield acs.orgnih.gov

    Continuous Processing and Scalability Innovations in Carbamate Production

    Continuous flow processing represents a significant innovation in carbamate manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. nih.govnih.gov Flow chemistry allows for precise control over reaction parameters, rapid heat and mass transfer, and the safe handling of hazardous intermediates. nih.gov

    Key developments in this area include:

    CO2-Based Continuous Synthesis: A catalyst-free continuous flow method has been developed for synthesizing carbamates from amines, alkyl halides, and CO2 using DBU as an additive. This process dramatically reduces reaction times to as little as 50 minutes and simplifies purification, making it a more environmentally benign alternative. acs.orgnih.gov

    Coupled Biocatalysis and Flow Reactions: An innovative approach combines a high-energy Curtius rearrangement with biocatalytic impurity removal in a continuous flow system. This "telescoped" process was successfully scaled up to a 100 mmol scale, demonstrating its robust nature for producing valuable carbamate products with high yield and purity. nih.gov

    The following table details parameters from a continuous flow synthesis of N-Phenyl Butylcarbamate.

    ParameterConditionOutcomeSource
    CO2 Flow Rate1.5 mL/min58% Conversion nih.gov
    CO2 Flow Rate3.6 mL/min78% Conversion nih.gov
    CO2 Flow Rate6.0 mL/minFavorable; reduced byproduct formation nih.gov
    Reaction Time50 minutesGood to Excellent Yields nih.gov

    Green Chemistry and Sustainability in Carbamate Chemical Processes

    The principles of green chemistry are increasingly being integrated into carbamate production to minimize environmental impact and enhance sustainability. A primary focus has been the replacement of toxic reagents like phosgene with benign alternatives such as carbon dioxide. nih.gov The use of CO2 as a renewable C1 building block is a cornerstone of green carbamate synthesis. rsc.orgnih.gov

    Sustainable practices in carbamate manufacturing include:

    Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct synthesis from CO2, amines, and alcohols is an example of a halogen-free, atom-economical route. rsc.org

    Use of Renewable Feedstocks: Research is ongoing into the production of carbamates from renewable resources. For example, cellulose (B213188) carbamate, a biodegradable derivative, can be synthesized from cellulose, a plentiful biopolymer. researchgate.netbohrium.com

    Benign Solvents and Catalysts: The use of deep eutectic solvents (DES) and ionic liquids (ILs) as recyclable, non-volatile reaction media and catalysts aligns with green chemistry principles. rsc.orgionike.com

    Energy Efficiency: The development of processes that operate under milder conditions, such as microwave-assisted synthesis or catalyst systems that function at room temperature, reduces energy consumption. rsc.orgresearchgate.net

    Waste Reduction and Recycling: Continuous flow processes can minimize waste by improving selectivity and yield. acs.org Furthermore, methods are being developed for the recycling of catalysts and other reaction components, such as the regeneration of quaternary organic ammonium (B1175870) salts used in certain synthetic pathways. rsc.orggoogle.com A novel strategy involves the hydrogenation of CO2-derived ammonium carbamates, intermediates in urea (B33335) production, to create value-added formate (B1220265) chemicals, demonstrating a circular carbon economy approach. rsc.org

    Minimizing Environmental Footprint in Carbamate Production

    The traditional synthesis of carbamates has often involved hazardous reagents such as phosgene and isocyanates. epa.gov A primary focus of green chemistry in this area is the development of alternative, safer synthetic routes.

    Alternative Reagents: A significant advancement in minimizing the environmental footprint of carbamate production is the use of carbon dioxide (CO₂) as a C1 feedstock. epa.govontosight.ai CO₂ is an abundant, non-toxic, and renewable resource, and its utilization helps to mitigate greenhouse gas emissions. europa.eu Another alternative is the use of urea, which can be seen as an indirect way of utilizing CO₂ since urea itself is produced from CO₂ and ammonia. rsc.org

    Catalysis: The development of efficient catalytic systems is crucial for enabling these greener synthetic pathways. Various catalysts, including basic catalysts, metal oxides, and ionic liquids, have been investigated to facilitate the reaction of amines, alcohols, and CO₂ or urea under milder conditions, thus reducing energy consumption. ontosight.aigoogle.comnih.gov For instance, silica (B1680970) gel-supported catalysts like TiO₂/SiO₂ and Cr₂O₃-NiO/SiO₂ have shown high efficacy in the synthesis of alkyl carbamates from urea and alcohols. rsc.org

    Process Intensification: Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of carbamate production. mdpi.com Microwave heating can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com

    Development of Eco-friendly Methodologies and Waste Reduction Strategies

    The development of eco-friendly methodologies for carbamate synthesis is intrinsically linked to waste reduction. This involves maximizing atom economy, utilizing renewable feedstocks, and implementing effective waste management strategies.

    Atom Economy: Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste. The metathesis reaction of substituted ureas and organic carbonates, for example, offers 100% atom economy for carbamate synthesis. nih.gov

    Waste Reduction and Recycling: In industrial processes, the generation of waste is a significant environmental concern. For carbamate production, this can include byproducts, unreacted starting materials, and solvents.

    Byproduct Minimization: The choice of synthesis route directly impacts the type and quantity of byproducts. For example, in the production of cellulose carbamate, minimizing the formation of nitrogenous byproducts like biuret (B89757) and ammonium carbamate is a key objective to enable the recycling of unreacted urea.

    Solvent Selection and Recycling: The use of greener solvents or solvent-free conditions is a core principle of sustainable chemistry. When solvents are necessary, their recycling is essential for waste reduction.

    Waste Treatment: For unavoidable waste streams containing carbamates, established treatment methods are available. The U.S. Environmental Protection Agency (EPA) has provided alternative treatment standards for carbamate wastes, including combustion, chemical oxidation, biodegradation, and carbon adsorption.

    Biodegradable Waste Management: In a broader context of sustainability, the management of biodegradable waste through processes like composting can contribute to a circular economy. While not directly related to the synthesis of this compound, it highlights the importance of considering the entire lifecycle and environmental impact of chemical products and processes.

    Data on Sustainable Carbamate Synthesis

    The following table summarizes different eco-friendly approaches to carbamate synthesis, which could be theoretically applicable to the production of this compound.

    Method Reactants Catalyst/Conditions Key Advantages Reference
    CO₂-based Synthesis Amines, Alcohols, CO₂Basic catalysts, 2.5 MPa CO₂Halogen-free, utilizes renewable feedstock. ontosight.aigoogle.com
    Urea-based Synthesis Urea, AlcoholsSilica gel supported catalysts (e.g., TiO₂/SiO₂)Indirect use of CO₂, high yields (up to 97.5%). rsc.org
    Transesterification O-methyl-N-aryl carbamates, Aliphatic alcoholsAlkoxide catalysts, 323-373 KEnvironmentally friendly, high selectivity.
    Metathesis Reaction Substituted ureas, Organic carbonatesLa₂O₃/SiO₂, solvent-free100% atom economy, excellent yields (76-95%). nih.gov
    Microwave-assisted Synthesis Cellulose, UreaMicrowave heatingRapid, energy-efficient, solvent-free. mdpi.com

    Q & A

    Basic Research Questions

    Q. What are the standard non-phosgene synthetic routes for N,N-Methylethylphenylcarbamate, and how do reaction conditions influence yield?

    • Methodology :

    • Urea-based routes : React phenylurea with methanol using TiO₂-Cr₂O₃/SiO₂ catalysts at 160–180°C under autogenous pressure, achieving yields up to 85% .
    • Dimethyl carbonate (DMC) routes : Utilize Zn/Al/Ce mixed oxides derived from hydrotalcite precursors. Optimal conditions involve 150–170°C and 2–4 MPa CO₂ pressure, yielding >90% selectivity .
    • Aniline pathways : Combine aniline with DMC over zinc alkyl carboxylate catalysts (e.g., zinc acetate) at 180°C for 6 hours, achieving 95% conversion .
      • Key variables : Catalyst acidity (Brønsted vs. Lewis sites), temperature, and solvent polarity significantly affect intermediate stabilization and carbamate formation .

    Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

    • FT-IR spectroscopy : Identifies carbamate C=O stretching vibrations (1680–1720 cm⁻¹) and N-H bending modes (1530–1560 cm⁻¹). Discrepancies in peak positions may indicate impurities or isomerization .
    • NMR (¹H/¹³C) : Confirms substituent positions via chemical shifts (e.g., methyl groups at δ 2.8–3.2 ppm and aromatic protons at δ 6.8–7.5 ppm) .
    • Chromatography (HPLC/GC) : Quantifies residual aniline or urea using C18 columns (HPLC) or capillary columns with FID detection (GC), ensuring <0.1% impurity thresholds .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Exposure mitigation : Use fume hoods, nitrile gloves, and sealed reactors to minimize inhalation/contact. Toxicity data are limited, but structural analogs (e.g., phenyl carbamates) show LD₅₀ > 500 mg/kg (oral, rats) .
    • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Decomposition products may include methyl isocyanate, requiring secondary containment .

    Advanced Research Questions

    Q. How do heterogeneous catalysts like Zn/Al/Ce oxides enhance reaction kinetics in carbamate synthesis?

    • Mechanistic insights :

    • Acid-base synergy : Zn²⁺ (Lewis acid) activates methanol, while Ce³⁺/Al³⁺ (Brønsted acid) stabilizes intermediates like methyl carbamate .
    • Surface area effects : Hydrotalcite-derived catalysts with >200 m²/g surface area improve reactant adsorption, reducing activation energy by 15–20 kJ/mol .
      • Kinetic studies : Pseudo-first-order kinetics with activation energies of 45–60 kJ/mol, depending on catalyst composition .

    Q. Can CO₂ utilization strategies improve the sustainability of carbamate synthesis?

    • Green pathways :

    • Direct carboxylation : React aniline with CO₂ and methanol over CeO₂ catalysts, achieving 70–80% yield at 120°C and 3 MPa .
    • Thermodynamic feasibility : ΔG = −28 kJ/mol at 150°C favors carbamate formation, but side reactions (e.g., urea formation) require precise pressure control .
      • Challenges : Low CO₂ solubility in methanol necessitates phase-transfer catalysts (e.g., ionic liquids) to enhance mass transfer .

    Q. What computational methods are used to predict carbamate stability and reactivity?

    • DFT calculations : Analyze HOMO-LUMO gaps (4.5–5.2 eV) to predict electrophilic attack sites. MEP surfaces reveal electron-rich regions prone to hydrolysis .
    • Molecular docking : Simulate interactions with acetylcholinesterase (for pesticidal analogs), showing binding energies of −8.2 to −9.6 kcal/mol .

    Q. How do structural modifications (e.g., substituents on the phenyl ring) alter carbamate bioactivity?

    • SAR studies :

    • Electron-withdrawing groups (e.g., NO₂ at para position) increase insecticidal activity by enhancing electrophilicity .
    • Steric effects : Ortho-substituted derivatives exhibit reduced hydrolysis rates due to hindered nucleophilic attack .
      • Experimental validation : LC-MS/MS quantifies metabolic byproducts in enzymatic assays, correlating substituent effects with IC₅₀ values .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.